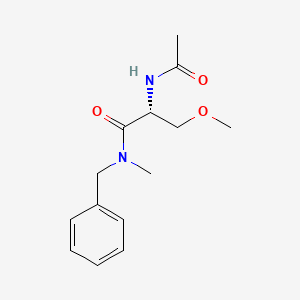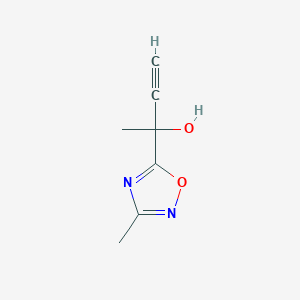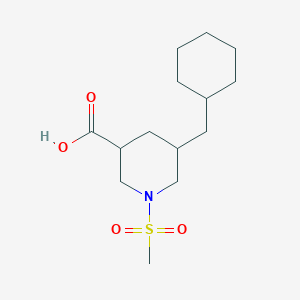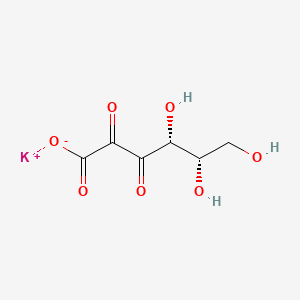![molecular formula C11H7ClN2O3S B13853906 3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid is an organic compound with the molecular formula C11H7ClN2O3S It is a derivative of pyridinecarboxylic acid, featuring a 5-chloro-2-thienyl group attached to the carbonyl carbon and an amino group linked to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid typically involves the reaction of 5-chloro-2-thiophenecarbonyl chloride with 3-amino-4-pyridinecarboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl and amino groups can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinecarboxylic acids: Compounds such as nicotinic acid and isonicotinic acid share the pyridinecarboxylic acid core structure.
Thiophene derivatives: Compounds like 5-chlorothiophene-2-carboxylic acid and 2-aminothiophene are structurally related to the thiophene moiety.
Uniqueness
3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid is unique due to the combination of the pyridinecarboxylic acid and thiophene moieties, which confer distinct chemical and biological properties. The presence of the 5-chloro-2-thienyl group enhances its reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H7ClN2O3S |
|---|---|
Molekulargewicht |
282.70 g/mol |
IUPAC-Name |
3-[(5-chlorothiophene-2-carbonyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O3S/c12-9-2-1-8(18-9)10(15)14-7-5-13-4-3-6(7)11(16)17/h1-5H,(H,14,15)(H,16,17) |
InChI-Schlüssel |
UADCNFPUGBGWPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C(=O)O)NC(=O)C2=CC=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)



![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)

![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)

![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
